molecular formula C15H19N3O3S B4230163 Ethyl [3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetate

Ethyl [3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetate

Cat. No.: B4230163
M. Wt: 321.4 g/mol
InChI Key: SQFMNKRPFQAOSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl [1-(anilinocarbonothioyl)-3-oxo-2-piperazinyl]acetate is a complex organic compound that belongs to the class of esters. Esters are known for their wide occurrence in nature and their significant role in various chemical and biological processes . This particular compound features a unique structure that combines an ester linkage with a piperazine ring and an anilinocarbonothioyl group, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetate typically involves the reaction of aniline with carbon disulfide to form an anilinocarbonothioyl intermediate. This intermediate is then reacted with ethyl chloroacetate in the presence of a base to form the final product. The reaction conditions usually involve moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Ethyl [1-(anilinocarbonothioyl)-3-oxo-2-piperazinyl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl [1-(anilinocarbonothioyl)-3-oxo-2-piperazinyl]acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl [3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl [1-(anilinocarbonothioyl)-3-oxo-2-piperazinyl]acetate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Unlike simpler esters, this compound’s structure allows for more complex interactions and a broader range of applications in research and industry .

Properties

IUPAC Name

ethyl 2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-2-21-13(19)10-12-14(20)16-8-9-18(12)15(22)17-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,16,20)(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFMNKRPFQAOSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(=O)NCCN1C(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl [3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetate
Reactant of Route 2
Ethyl [3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetate
Reactant of Route 3
Ethyl [3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetate
Reactant of Route 4
Ethyl [3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetate
Reactant of Route 5
Ethyl [3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetate
Reactant of Route 6
Ethyl [3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetate

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